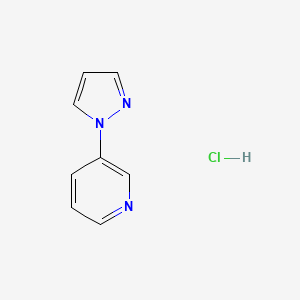

3-(1H-pyrazol-1-yl)pyridine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-pyrazol-1-ylpyridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3.ClH/c1-3-8(7-9-4-1)11-6-2-5-10-11;/h1-7H;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OATGLSWOUYLDBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C=CC=N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Reactions

Established Synthetic Routes to 3-(1H-Pyrazol-1-yl)pyridine Hydrochloride

This approach involves the formation of a crucial nitrogen-carbon (N-C) bond between the N1 position of the pyrazole (B372694) ring and the C3 position of the pyridine (B92270) ring. This is typically accomplished through nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a direct method for forging the pyrazolyl-pyridine link. In this reaction, the pyrazole anion acts as a nucleophile, displacing a halide leaving group from an electron-deficient pyridine ring.

The reactivity of halopyridines in SNAr reactions is highly dependent on the position of the halogen atom relative to the ring nitrogen. The pyridine nitrogen acts as an electron-withdrawing group, making the ortho (C2) and para (C4) positions significantly more electron-deficient and thus more susceptible to nucleophilic attack. youtube.com Consequently, 2- and 4-halopyridines are ideal substrates for this transformation. youtube.com In contrast, 3-halopyridines are substantially less reactive because the negative charge in the intermediate Meisenheimer complex cannot be delocalized onto the ring nitrogen. youtube.com

Despite the lower reactivity, the reaction can be driven to completion under forcing conditions, such as elevated temperatures. A representative procedure involves heating a 3-halopyridine (e.g., 3-chloropyridine (B48278) or 3-bromopyridine) with 1H-pyrazole in the presence of a base to generate the pyrazolate nucleophile. A similar synthesis of 4-(1H-pyrazol-1-yl)pyridine hydrochloride was achieved by refluxing 4-chloropyridine (B1293800) hydrochloride with an excess of 1H-pyrazole in acetonitrile (B52724), followed by treatment with a base to neutralize the resulting mixture. chemicalbook.com This general strategy is adaptable for the 3-substituted isomer, although potentially requiring more stringent conditions or longer reaction times due to the inherent lower reactivity of the C3 position. youtube.com

| Pyridine Substrate | Nucleophile | Solvent | Conditions | Reference |

|---|---|---|---|---|

| 4-chloropyridine hydrochloride | 1H-pyrazole | Acetonitrile | Reflux, 24 h; followed by base (DIPEA) | chemicalbook.com |

| Generic 3-halopyridine | 1H-pyrazole | High-boiling polar aprotic (e.g., DMF, DMSO) | Elevated temperature with base (e.g., K2CO3, NaH) | General Principle |

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, offer a powerful and versatile alternative for constructing the N-C bond between pyrazole and pyridine. This methodology is often successful where traditional SNAr reactions fail, especially with less reactive substrates like 3-halopyridines. researchgate.netnih.gov

The reaction typically involves a palladium precatalyst, a specialized phosphine (B1218219) ligand, and a base. The choice of ligand is critical for achieving high yields and can include bulky, electron-rich biarylphosphines such as RuPhos or BrettPhos. nih.gov The reaction couples a 3-halopyridine (e.g., 3-bromopyridine) with 1H-pyrazole. The catalytic cycle involves the oxidative addition of the palladium catalyst to the carbon-halogen bond of the pyridine, followed by coordination of the pyrazole anion, and finally, reductive elimination to form the desired product and regenerate the active catalyst. nih.govmit.edu Ethanol has been identified as a robust and scalable solvent for certain palladium-catalyzed C-N couplings involving pyrazole derivatives and heteroaryl bromides. rawdatalibrary.net

| Component | Examples | Function | Reference |

|---|---|---|---|

| Palladium Source | Pd2(dba)3, Pd(OAc)2, RuPhos-precatalyst | Active catalyst for C-N bond formation | nih.gov |

| Ligand | tBuBrettPhos, RuPhos, XPhos | Stabilizes Pd center, facilitates catalytic cycle | nih.govorganic-chemistry.org |

| Base | K2CO3, Cs2CO3, LiHMDS | Deprotonates pyrazole, activates catalyst | nih.govmit.edu |

| Solvent | Toluene (B28343), Dioxane, t-BuOH, Ethanol | Reaction medium | mit.edurawdatalibrary.net |

An alternative synthetic paradigm involves starting with a substituted pyridine and constructing the pyrazole ring onto it, or vice versa. This is achieved through cyclization or cyclocondensation reactions.

The Knorr pyrazole synthesis and related cyclocondensation reactions are cornerstone methods for forming pyrazole rings. google.comresearchgate.net This strategy, when applied to the target molecule, begins with a 3-hydrazinopyridine derivative. This precursor is then reacted with a 1,3-dielectrophile, such as a 1,3-dicarbonyl compound or its equivalent, to form the five-membered pyrazole ring through a cyclocondensation reaction, which involves the formation of two new N-C bonds and the elimination of water. researchgate.netbeilstein-journals.org

A specific, patented process for a related compound, 3-(3-chloro-1H-pyrazol-1-yl)pyridine, illustrates this approach starting from 3-hydrazinopyridine dihydrochloride (B599025). google.comwipo.int The synthesis proceeds through a multi-step sequence:

Cyclization: 3-Hydrazinopyridine dihydrochloride is reacted with a dialkyl maleate (B1232345) to form an alkyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate. google.comwipo.int

Chlorination: The pyrazolidine (B1218672) ring is chlorinated. google.comwipo.int

Oxidation: The dihydropyrazole ring is oxidized to the aromatic pyrazole. google.comwipo.int

Hydrolysis: The ester group is hydrolyzed to a carboxylic acid. google.comwipo.int

Decarboxylation: The carboxylic acid group is removed, often using a copper catalyst at high temperatures, to yield the final product. google.comwipo.int

This route highlights how a substituted pyridine precursor can be used as a foundation upon which the pyrazole ring is systematically constructed and functionalized.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, offer an efficient and atom-economical route to complex heterocyclic systems. preprints.orglongdom.org Several MCRs have been developed for the synthesis of pyrazole and pyrazolyl-pyridine structures.

One such strategy involves the reaction between α-bromo-N-tosylhydrazones, alkynylpyridines, and NH-azoles in a three-component process. rsc.org This reaction proceeds through the in-situ generation of a diazo compound, which then undergoes a 1,3-dipolar cycloaddition with the alkynylpyridine to form the pyrazole ring directly attached to the pyridine scaffold. rsc.org

Another approach utilizes a three-component reaction of enaminones, an aldehyde (like benzaldehyde), and hydrazine (B178648) hydrochloride. preprints.orglongdom.org This method can be extended to a four-component reaction to build more complex pyrazolo[3,4-b]pyridine systems. preprints.orglongdom.org While these specific examples may yield substitution patterns different from the target molecule, they demonstrate the power of MCRs to rapidly assemble the core pyrazolyl-pyridine framework from simple, readily available starting materials in a single pot. rsc.orgnih.gov

Regioselective Synthesis of Isomeric Pyrazolopyridines

The regioselective synthesis of pyrazolopyridines is a critical challenge, as the fusion of a pyrazole and a pyridine ring can result in multiple isomers. nih.gov The control of regioselectivity is paramount to ensure the desired biological activity and physicochemical properties of the final compound. The primary strategies for achieving regioselectivity involve the careful selection of starting materials and reaction conditions, typically through cyclocondensation reactions. bohrium.comnih.govnih.gov

One of the most common approaches for the synthesis of the pyrazolo[3,4-b]pyridine core involves the reaction of 5-aminopyrazoles with various 1,3-dicarbonyl compounds or their equivalents. nih.govnih.gov The regioselectivity of this reaction is highly dependent on the nature of the substituents on the 1,3-dicarbonyl compound. nih.gov For instance, when a nonsymmetrical 1,3-dicarbonyl compound is used, a mixture of two regioisomers can be formed. The ratio of these isomers is determined by the relative electrophilicity of the two carbonyl groups. nih.gov A significant difference in electrophilicity can lead to high regioselectivity, with yields of the desired isomer exceeding 80%. nih.gov

Another powerful method for the regioselective synthesis of pyrazolo[3,4-b]pyridines is the Gould-Jacobs reaction. nih.gov This reaction utilizes 3-aminopyrazole (B16455) and its derivatives as the nitrogen-containing component, which reacts with diethyl 2-(ethoxymethylene)malonate. This approach typically yields 4-hydroxy-substituted pyrazolo[3,4-b]pyridines, which can be subsequently converted to the corresponding 4-chloro derivatives. nih.gov

Three-component reactions have also been employed to overcome regioselectivity issues. In this approach, a 1,3-CCC-biselectrophile is generated in situ from an aldehyde and a carbonyl compound with at least one α-hydrogen. This intermediate then reacts with a substituted pyrazole to yield the desired pyrazolopyridine, often with high regioselectivity. nih.gov The reaction of 5-aminopyrazoles with alkynyl aldehydes has also been developed as a cascade 6-endo-dig cyclization to produce functionalized pyrazolo[3,4-b]pyridines with excellent regional selectivity. nih.gov

The following table summarizes various cyclocondensation approaches for the synthesis of pyrazolopyridines:

Table 1: Cyclocondensation Reactions for Pyrazolopyridine Synthesis| Starting Materials | Key Reagent | Product Core | Ref. |

|---|---|---|---|

| 5-Aminopyrazole | 1,3-Dicarbonyl Compound | Pyrazolo[3,4-b]pyridine | nih.gov |

| 3-Aminopyrazole | Diethyl 2-(ethoxymethylene)malonate | 4-Hydroxy-pyrazolo[3,4-b]pyridine | nih.gov |

| 5-Aminopyrazole, Aldehyde | Carbonyl Compound (with α-H) | Pyrazolo[3,4-b]pyridine | nih.gov |

| 5-Aminopyrazole | Arylidenepyruvic Acids | Pyrazolo[3,4-b]pyridine-6-carboxylic acid | bohrium.com |

| 5-Aminopyrazoles | Alkynyl Aldehydes | Functionalized Pyrazolo[3,4-b]pyridines | nih.gov |

Advanced Synthetic Transformations and Derivatization Strategies

The functionalization of the pyrazolopyridine core is crucial for modulating its biological activity and for the development of new chemical entities. Derivatization can be targeted at either the pyrazole or the pyridine ring, as well as at appended functional groups such as carboxylic acids.

Functionalization of the Pyrazole Ring

The pyrazole ring of the pyrazolopyridine system offers several sites for functionalization. N-alkylation of the pyrazole nitrogen is a common strategy to introduce various substituents. The regioselectivity of N-alkylation can be influenced by the reaction conditions and the substitution pattern of the pyrazolopyridine core. nih.gov For instance, N-alkylation of pyrazolo[3,4-b]pyridines can be achieved using alkyl halides in the presence of a base like cesium carbonate. nih.gov Studies on the N-alkylation of unsymmetrical pyrazoles have shown that a mixture of regioisomers is often obtained, with the major product being sterically controlled. mdpi.com

Direct halogenation of the pyrazole ring is another important functionalization reaction. For example, regioselective bromination of the pyrazole ring at the 4-position has been achieved, allowing for further derivatization through cross-coupling reactions. nih.gov

Functionalization of the Pyridine Ring

The pyridine ring of the pyrazolopyridine scaffold can be functionalized using a variety of modern synthetic methods, including transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool for the formation of C-C bonds, allowing for the introduction of aryl and heteroaryl substituents onto the pyridine ring. nih.govnih.govwikipedia.orgresearchgate.net This reaction typically involves the coupling of a halogenated pyrazolopyridine with a boronic acid in the presence of a palladium catalyst and a base. nih.gov The efficiency of the Suzuki coupling can be enhanced by the use of microwave irradiation and aqueous media. nih.gov

The following table provides examples of Suzuki-Miyaura coupling reactions on pyridine-containing substrates:

Table 2: Suzuki-Miyaura Coupling of Halopyridines| Halopyridine | Boronic Acid | Catalyst | Conditions | Product | Ref. |

|---|---|---|---|---|---|

| 4'-Bromoacetophenone | Phenylboronic acid | Pyridine-pyrazole/Pd(II) complex | Microwave, EtOH/H₂O, KOH | 4-Acetylbiphenyl | nih.gov |

| 4-Chlorobromobenzene | Phenylboronic acid | Pyridine-pyrazole/Pd(II) complex | Microwave, EtOH/H₂O, KOH | 4-Chlorobiphenyl | nih.gov |

| Chloropyridines | Arylboronic acids | Pd/phosphine complex | 100 °C, n-butanol/water | Arylpyridines | nih.gov |

Other important functionalization reactions for the pyridine ring include the Buchwald-Hartwig amination for the formation of C-N bonds and direct C-H functionalization, which offers a more atom-economical approach to derivatization.

Derivatization at Carboxylic Acid Moieties

Pyrazolopyridine carboxylic acids are valuable intermediates that can be further derivatized to a wide range of functional groups, including esters, amides, and hydrazides. These derivatives often exhibit enhanced biological activity or improved pharmacokinetic properties.

The esterification of pyrazolopyridine carboxylic acids can be achieved through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. masterorganicchemistry.com For pyridine carboxylic acids, the esterification can be catalyzed by sulfuric acid. google.com However, for ortho-disubstituted benzoic acids, which can be sterically hindered, ester formation may be slow or require alternative methods such as the use of silver salts with alkyl halides. researchgate.net

The conversion of pyrazolopyridine carboxylic acids to amides and hydrazides is a key transformation in the synthesis of many biologically active compounds. Amides are typically formed by reacting the carboxylic acid or its activated derivative (such as an acid chloride) with an amine. acs.org For example, pyrazole carbonyl chlorides can be reacted with amines in the presence of a base like triethylamine (B128534) to yield the corresponding pyrazole carboxamides. acs.org

Hydrazides can be synthesized by reacting an ester derivative of the pyrazolopyridine carboxylic acid with hydrazine hydrate. nih.gov The reaction of cyanoacetylhydrazine with acetylpyridines has been shown to produce hydrazide-hydrazone derivatives. nih.gov These hydrazides can serve as precursors for the synthesis of other heterocyclic systems. nih.gov

The following table lists the compounds mentioned in this article:

Oxidation and Reduction Reactions

The chemical behavior of "this compound" in oxidation and reduction reactions is dictated by the reactivity of its two constituent heterocyclic rings: the pyridine ring and the pyrazole ring. The presence of the electron-withdrawing pyrazol-1-yl group and the protonated nitrogen in the pyridine ring influences the susceptibility of the molecule to these transformations.

Oxidation

The pyridine nitrogen atom in 3-(1H-pyrazol-1-yl)pyridine is susceptible to oxidation, typically leading to the formation of the corresponding N-oxide. This reaction is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). chemtube3d.comorganic-chemistry.org The oxidation converts the tertiary amine of the pyridine ring into an N-oxide, which can alter the electronic properties and reactivity of the pyridine ring, making it more amenable to certain nucleophilic substitution reactions. scripps.edu

The general reaction for the N-oxidation of a pyridine derivative is as follows: Pyridine Derivative + Peroxy Acid → Pyridine N-Oxide + Carboxylic Acid

While specific studies on the oxidation of 3-(1H-pyrazol-1-yl)pyridine are not extensively documented, the well-established methodology for pyridine N-oxide formation suggests that a similar transformation is feasible for this compound. chemtube3d.comarkat-usa.org The reaction would likely proceed by dissolving the hydrochloride salt in a suitable solvent and treating it with an oxidizing agent like m-CPBA. rochester.edu

Reduction

The pyridine ring of 3-(1H-pyrazol-1-yl)pyridine can undergo reduction to yield the corresponding piperidine (B6355638) derivative. A common method for this transformation is catalytic hydrogenation. researchgate.net This process typically involves reacting the substrate with hydrogen gas in the presence of a metal catalyst, such as platinum(IV) oxide (PtO₂), under pressure. researchgate.net The reaction is generally carried out in a protic solvent like glacial acetic acid. researchgate.net

The complete reduction of the pyridine ring would result in the formation of 3-(1H-pyrazol-1-yl)piperidine. The general conditions for such a reaction are outlined in the table below, based on established procedures for substituted pyridines. researchgate.net

Interactive Data Table: General Conditions for Catalytic Hydrogenation of Pyridine Derivatives

| Parameter | Value |

|---|---|

| Substrate | Substituted Pyridine |

| Catalyst | Platinum(IV) oxide (PtO₂) |

| Solvent | Glacial Acetic Acid |

| Reducing Agent | Hydrogen Gas (H₂) |

| Pressure | 50 - 70 bar |

| Temperature | Room Temperature |

| Product | Substituted Piperidine |

Note: These are general conditions and may require optimization for specific substrates.

It is important to note that the pyrazole ring is generally more resistant to catalytic hydrogenation than the pyridine ring. However, under harsh conditions, reduction of the pyrazole ring is also possible. The selectivity of the reduction can often be controlled by careful selection of the catalyst, solvent, and reaction conditions.

Halogenation and Amination Strategies

The introduction of halogen and amino groups onto the "this compound" scaffold can be achieved through various synthetic strategies, targeting either the pyrazole or the pyridine ring. The regioselectivity of these reactions is influenced by the electronic nature of both heterocyclic systems.

Halogenation

Electrophilic halogenation of N-substituted pyrazoles typically occurs at the 4-position of the pyrazole ring, which is the most electron-rich position. researchgate.net Common halogenating agents for this purpose include N-halosuccinimides, such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS). researchgate.netbeilstein-archives.org These reactions are often carried out in a suitable solvent like carbon tetrachloride or even water under mild conditions. researchgate.net

For the halogenation of the pyridine ring, direct electrophilic aromatic substitution is generally difficult due to the electron-deficient nature of the ring. However, a strategy involving the formation of a Zincke imine intermediate allows for the regioselective halogenation at the 3-position of the pyridine ring. nsf.govnih.gov This multi-step process involves the ring-opening of the pyridine to an acyclic imine, followed by halogenation and subsequent ring-closure to yield the 3-halopyridine derivative. nsf.govnih.gov

Interactive Data Table: Halogenation Strategies for Pyrazole and Pyridine Rings

| Ring System | Position of Halogenation | Reagent(s) | Typical Conditions | Product |

|---|---|---|---|---|

| Pyrazole | 4-position | N-Bromosuccinimide (NBS) | Room temperature in DMSO | 3-(4-Bromo-1H-pyrazol-1-yl)pyridine |

| Pyrazole | 4-position | N-Chlorosuccinimide (NCS) | Room temperature in DMSO | 3-(4-Chloro-1H-pyrazol-1-yl)pyridine |

| Pyridine | 3-position | Zincke salt formation, followed by NBS/TFA | Multi-step, mild conditions | 3-Bromo-5-(1H-pyrazol-1-yl)pyridine |

Note: The specific conditions and outcomes for the target molecule may require experimental validation.

Amination

Introducing an amino group onto the pyridine ring of 3-(1H-pyrazol-1-yl)pyridine can be accomplished via the Chichibabin reaction. ntu.edu.sg This reaction involves the direct amination of the pyridine ring, typically at the 2-position, using a strong nucleophilic aminating agent like sodium amide (NaNH₂). ntu.edu.sgorgsyn.org The reaction is usually carried out in an inert solvent such as toluene or xylene at elevated temperatures. byjus.com The mechanism proceeds through a nucleophilic addition-elimination pathway. rochester.edu

The general reaction is as follows: Pyridine Derivative + Sodium Amide → 2-Aminopyridine Derivative + Sodium Hydride + Hydrogen Gas

While direct amination of the pyrazole ring is less common, amino-substituted pyrazoles are often synthesized by constructing the pyrazole ring from an appropriate amino-containing precursor.

It is important to consider that the substituent on the pyridine ring can influence the regioselectivity of the Chichibabin reaction. For 3-substituted pyridines, amination can potentially occur at both the 2- and 6-positions, and the product distribution may depend on steric and electronic factors. ntu.edu.sg

Advanced Spectroscopic and Analytical Characterization in Research Contexts

Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. For 3-(1H-pyrazol-1-yl)pyridine hydrochloride, both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments are utilized to assign every proton and carbon atom in the molecule, confirming the connectivity between the pyridine (B92270) and pyrazole (B372694) rings.

The ¹H and ¹³C NMR spectra provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively. While comprehensive spectral data for the hydrochloride salt is not widely published, data for the free base, 3-(1H-pyrazol-1-yl)pyridine, is available and serves as a crucial reference.

Protonation of the pyridine nitrogen to form the hydrochloride salt is known to cause a general downfield shift for all protons and carbons within the pyridine ring. pw.edu.pl This is due to the increased positive charge on the nitrogen atom, which deshields the adjacent nuclei. pw.edu.pl The effect is most pronounced for the protons and carbons alpha and gamma to the nitrogen atom.

¹H NMR of 3-(1H-pyrazol-1-yl)pyridine (Free Base)

The following table summarizes the ¹H NMR chemical shift assignments for the free base in a deuterated chloroform (B151607) (CDCl₃) solvent. The numbering convention used for assignment is shown in Figure 1.

¹³C NMR of 3-(1H-pyrazol-1-yl)pyridine (Free Base)

The corresponding ¹³C NMR data for the free base in CDCl₃ confirms the carbon framework of the molecule.

To unambiguously confirm the assignments from 1D NMR spectra and to establish the connectivity of the atoms, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to identify proton-proton coupling networks. For 3-(1H-pyrazol-1-yl)pyridine, this would clearly show correlations between adjacent protons on the pyridine ring (H-4' with H-5', and H-5' with H-6') and on the pyrazole ring (H-4 with H-3 and H-5). This helps in distinguishing the intricate spin systems of the two aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak for each C-H bond, definitively linking the proton chemical shifts in Table 1 to the carbon chemical shifts in Table 2. For example, it would confirm the assignment of the signal at 8.97 ppm to the proton (H-2') attached to the carbon at 148.1 ppm (C-2').

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for connecting the two heterocyclic rings and confirming the position of substitution. Key HMBC correlations would be expected between the pyrazole proton H-5 (δ ~7.71 ppm) and the pyridine carbons C-3' and C-4', as well as between the pyridine proton H-2' (δ ~8.97 ppm) and the pyridine carbon C-4'. These long-range correlations provide unequivocal proof of the 1,3-substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of a compound.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental formula of the molecule. For the free base, 3-(1H-pyrazol-1-yl)pyridine, the exact mass can be calculated and compared to the experimental value.

The close agreement between the calculated and observed mass confirms the elemental composition of the compound.

ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and ionic compounds, such as hydrochloride salts. In the positive ion mode, ESI-MS of this compound would be expected to show a prominent peak corresponding to the protonated molecule of the free base, [M+H]⁺. This ion represents the free base molecule with an added proton, which would be observed at an m/z value corresponding to the molecular weight of the free base plus the mass of a proton.

Expected Ion: [C₈H₇N₃ + H]⁺

Expected m/z: 146.0718

The observation of this ion would confirm the molecular weight of the cationic portion of the salt, providing further evidence for the compound's identity.

Hyphenated MS Techniques (LC-MS, GC-MS, LC-MS/MS)

Hyphenated mass spectrometry techniques are indispensable for the identification and quantification of 3-(1H-pyrazol-1-yl)pyridine and its derivatives. These methods couple the separation power of chromatography with the sensitive and specific detection capabilities of mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS): LC-MS is a primary tool for analyzing non-volatile and thermally sensitive compounds like this compound. In a typical setup, the compound is first separated from a mixture using a liquid chromatograph and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this class of molecules, as the pyridine and pyrazole nitrogen atoms can be readily protonated to form a pseudomolecular ion [M+H]⁺.

Tandem mass spectrometry (LC-MS/MS) provides an additional layer of structural information by inducing fragmentation of the parent ion and analyzing the resulting product ions. For 3-(1H-pyrazol-1-yl)pyridine, the protonated molecule would be selected in the first mass analyzer, fragmented in a collision cell, and the resulting fragments analyzed in a second mass analyzer. This process helps in unambiguous identification, especially in complex matrices. The fragmentation patterns are characteristic of the molecule's structure, often involving the cleavage of the bond between the two heterocyclic rings or fragmentation within the rings themselves. The high sensitivity of LC-MS/MS allows for the detection of trace amounts of the compound, making it suitable for metabolism studies and impurity profiling. nih.govkuleuven.beresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for hydrochloride salts due to their low volatility, GC-MS can be employed for the analysis of the free base form, 3-(1H-pyrazol-1-yl)pyridine. The sample is vaporized and separated on a GC column before entering the mass spectrometer. Electron ionization (EI) is typically used, which imparts higher energy and results in more extensive fragmentation compared to ESI. mdpi.com This extensive fragmentation provides a detailed "fingerprint" mass spectrum that can be compared against spectral libraries for identification. The resulting mass spectrum would likely show fragments corresponding to the pyridine and pyrazole rings. mdpi.com

| Technique | Ionization Mode | Typical Parent Ion (m/z) | Potential Major Fragment Ions (m/z) | Applications |

| LC-MS/MS | ESI (+) | [M+H]⁺ | Pyridinium (B92312) ion, Pyrazolium ion, fragments from ring cleavage | Identification, Quantification, Impurity Profiling, Metabolism Studies |

| GC-MS | EI (+) | M⁺ (for free base) | Pyridine ring fragments, Pyrazole ring fragments | Identification of volatile derivatives, Structural elucidation |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and structural features of a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The formation of the hydrochloride salt significantly influences the spectrum, particularly the vibrations associated with the pyridine ring. The protonation of the pyridine nitrogen atom leads to changes analogous to those seen in other pyridinium salts. pw.edu.pl

Key vibrational modes observed in the spectrum include:

Aromatic C-H Stretching: Bands in the 3000-3150 cm⁻¹ region are characteristic of the C-H stretching vibrations of both the pyridine and pyrazole rings. pw.edu.pl

N-H Stretching: A broad band is typically observed in the 2400-2800 cm⁻¹ range, corresponding to the N⁺-H stretch of the pyridinium cation.

Ring Stretching Vibrations (C=C and C=N): The characteristic stretching vibrations of the aromatic rings appear in the 1400-1650 cm⁻¹ region. Compared to free pyridine, the bands in the hydrochloride salt are often shifted. For instance, bands corresponding to pyridine ring vibrations are observed around 1630 cm⁻¹, 1540 cm⁻¹, and 1480 cm⁻¹. pw.edu.plresearchgate.net The band around 1540 cm⁻¹ is particularly indicative of pyridine bonded at a Brønsted acid site. researchgate.net

C-H In-plane and Out-of-plane Bending: These vibrations produce sharp bands in the fingerprint region (below 1400 cm⁻¹), providing further structural confirmation.

| Wavenumber Range (cm⁻¹) | Assignment | Notes |

| 3000-3150 | Aromatic C-H Stretch | Corresponds to C-H bonds on both pyridine and pyrazole rings. pw.edu.pl |

| 2400-2800 | N⁺-H Stretch | Broad absorption, characteristic of the pyridinium hydrochloride salt. |

| 1620-1640 | C=C / C=N Ring Stretch | Aromatic ring stretching, shifted upon protonation. pw.edu.pl |

| 1530-1550 | C=C / C=N Ring Stretch | Characteristic of pyridinium ion formation. researchgate.net |

| 1470-1490 | C=C / C=N Ring Stretch | Aromatic ring stretching. researchgate.net |

| Below 1400 | C-H Bending / Ring Vibrations | Fingerprint region with multiple bands confirming the overall structure. mdpi.com |

Solid-State Structural Analysis

X-ray Crystallography for Molecular and Crystal Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule by mapping the precise three-dimensional arrangement of atoms in the solid state. For this compound, this technique would determine key structural parameters such as bond lengths, bond angles, and torsion angles.

| Parameter | Expected Value/Observation | Significance |

| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the symmetry of the unit cell. |

| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |

| Bond Lengths | C-N, C-C, N-N | Confirms covalent structure and bonding order. |

| Bond Angles | C-N-C, N-N-C | Defines the geometry of the heterocyclic rings. nih.gov |

| Dihedral Angle | Pyridine Ring vs. Pyrazole Ring | Determines the overall 3D shape and conformation of the molecule. researchgate.net |

| Hydrogen Bonding | N⁺-H···Cl⁻ | A primary interaction defining the crystal packing in the hydrochloride salt. |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice, based on data obtained from X-ray crystallography. scirp.orgresearchgate.net This analysis maps the electron distribution of a molecule within the crystal, providing insights into the nature and prevalence of different non-covalent contacts.

For this compound, the Hirshfeld surface would be dominated by hydrogen bonding interactions. The analysis generates a 2D "fingerprint plot," which summarizes the intermolecular contacts. Key interactions expected to be significant in the crystal packing include:

H···Cl/Cl···H Contacts: These would appear as distinct "spikes" on the fingerprint plot and represent the strong hydrogen bonds between the pyridinium proton (N⁺-H) and the chloride anion.

H···H Contacts: These typically account for the largest percentage of the surface area and represent van der Waals forces. nih.govnih.gov

C···H/H···C Contacts: These indicate C-H···π interactions, where a hydrogen atom interacts with the π-system of an adjacent aromatic ring. nih.govnih.gov

N···H/H···N Contacts: These represent weaker hydrogen bonds involving C-H donors and the nitrogen atoms of the pyrazole ring. nih.gov

| Interaction Type | Percentage Contribution (Typical) | Description |

| H···H | ~40-50% | Represents non-specific van der Waals forces. nih.gov |

| H···Cl/Cl···H | Significant | Represents the primary N⁺-H···Cl⁻ hydrogen bonds. |

| C···H/H···C | ~20-25% | Indicates C-H···π interactions between molecules. nih.gov |

| N···H/H···N | ~10-15% | Represents weak hydrogen bonds involving ring nitrogens. nih.gov |

Chromatographic Methods for Research Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound and for its isolation from reaction mixtures. The technique separates components based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase.

For a polar, ionizable compound like this hydrochloride salt, reversed-phase HPLC (RP-HPLC) is the most common approach.

Stationary Phase: A nonpolar C18 (octadecylsilyl) column is typically used.

Mobile Phase: A mixture of an aqueous buffer (often containing an acid like trifluoroacetic acid (TFA) or formic acid to ensure consistent protonation and good peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is employed. nih.govacs.org A gradient elution, where the proportion of the organic solvent is increased over time, is often used to efficiently elute the target compound and any impurities with different polarities.

Detection: A UV detector is commonly used for detection, as the aromatic rings of the compound absorb strongly in the UV region (typically monitored at wavelengths around 214 and 254 nm). nih.gov

The purity of a sample is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. A purity level of >95% is generally required for compounds used in biological screening and further research. nih.govacs.org Preparative HPLC, using larger columns and higher flow rates, can be used to isolate the pure compound from synthesis byproducts. mdpi.com

| Parameter | Typical Condition | Purpose |

| Mode | Reversed-Phase (RP-HPLC) | Suitable for polar to moderately nonpolar compounds. |

| Column | C18 (e.g., 5 µm, 4.6 x 50 mm) | Nonpolar stationary phase for separation. nih.gov |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | Aqueous component; TFA acts as an ion-pairing agent for better peak shape. acs.org |

| Mobile Phase B | Acetonitrile with 0.1% TFA | Organic modifier to elute the compound. acs.org |

| Elution | Gradient (e.g., 5% to 95% B over 10 min) | To separate compounds with a range of polarities. nih.gov |

| Flow Rate | ~1.0 - 2.5 mL/min | Controls the speed of the separation. nih.gov |

| Detection | UV at 214 nm and 254 nm | Aromatic rings provide strong UV absorbance for detection. nih.gov |

| Purity Standard | >95% | Common requirement for research-grade compounds. nih.gov |

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) and its more advanced counterpart, High-Performance Thin-Layer Chromatography (HPTLC), are invaluable techniques for the qualitative analysis of this compound. These methods are primarily used to assess the purity of a sample, monitor the progress of a chemical reaction, and determine appropriate solvent systems for larger-scale column chromatography purification.

The principle of separation in TLC and HPTLC is based on the differential partitioning of the analyte between a solid stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a liquid mobile phase (the eluent). Due to the basic nitrogen atoms in both the pyridine and pyrazole rings, this compound is a polar compound. Therefore, normal-phase chromatography on silica gel plates is a suitable approach.

In a typical research laboratory setting, a solution of the compound is spotted onto a TLC plate, which is then placed in a sealed chamber containing a specific mobile phase. The choice of the mobile phase is critical for achieving good separation. For nitrogen-containing heterocyclic compounds, a mixture of a moderately polar solvent system is often effective. A common starting point would be a combination of a non-polar solvent like hexane (B92381) or toluene (B28343) with a more polar solvent such as ethyl acetate. To prevent streaking of the basic compound on the acidic silica gel, a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) is often added to the eluent.

HPTLC offers significant advantages over conventional TLC, including higher resolution, greater sensitivity, and improved reproducibility due to the use of plates with smaller, more uniform particles. ctlatesting.com This allows for more accurate qualitative and even quantitative assessments.

The visualization of the separated spots on the TLC or HPTLC plate is typically achieved under UV light (at 254 nm), where UV-active compounds like this compound will appear as dark spots against a fluorescent background. Staining with reagents such as iodine vapor can also be used for visualization. The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter for identification.

Below is an interactive data table showing typical TLC/HPTLC systems that could be employed for the analysis of this compound, with hypothetical Rf values for the compound and a potential impurity.

| Stationary Phase | Mobile Phase (v/v/v) | Hypothetical Rf of this compound | Hypothetical Rf of a Common Impurity (e.g., 3-halopyridine) |

|---|---|---|---|

| Silica Gel 60 F254 | Hexane / Ethyl Acetate / Triethylamine (50:50:1) | 0.45 | 0.65 |

| Silica Gel 60 F254 | Dichloromethane / Methanol (95:5) | 0.50 | 0.70 |

| Silica Gel 60 F254 | Toluene / Acetone / Ammonia (70:29:1) | 0.40 | 0.55 |

Trace Analysis for Residual Contaminants in Research Materials

In the synthesis of complex organic molecules like this compound, various reagents and catalysts are often employed. It is crucial to ensure that these substances are removed from the final product, as their presence, even in trace amounts, could interfere with subsequent biological assays or chemical reactions.

The synthesis of pyrazole and pyridine derivatives frequently involves the use of transition metal catalysts. biotage.com For instance, cross-coupling reactions to form the C-N bond between the pyrazole and pyridine rings might employ catalysts based on palladium, copper, or nickel. Other potential metal catalysts used in the synthesis of such heterocyclic systems could include rhodium or iron. biotage.com

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful analytical technique used for detecting metals and some non-metals at very low concentrations. shimadzu-webapp.eu It is the preferred method for quantifying residual metal catalysts in active pharmaceutical ingredients (APIs) and research compounds. The technique involves introducing the sample into an argon plasma, which ionizes the atoms of the elements present. These ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly sensitive and specific quantification.

For the analysis of this compound, a sample of the material would first be digested, typically using microwave-assisted acid digestion, to break down the organic matrix and bring the metals into solution. This solution is then introduced into the ICP-MS instrument.

Regulatory bodies such as the International Council for Harmonisation (ICH) have established guidelines (e.g., ICH Q3D) for elemental impurities in pharmaceutical products, which are often used as a benchmark in research settings to ensure the quality of compounds. shimadzu-webapp.eueureg.iebiospectra.us These guidelines provide Permitted Daily Exposure (PDE) limits for various metals, which can be translated into concentration limits in the research material. For example, palladium, a common catalyst, has a PDE of 100 µ g/day for oral exposure, which corresponds to a concentration limit of 10 ppm for a drug with a daily dose of 10g. triphasepharmasolutions.com

The following interactive data table presents a hypothetical analysis of residual metal catalysts in a research batch of this compound, with results compared to typical concentration limits derived from ICH Q3D guidelines.

| Metal Catalyst | Potential Origin in Synthesis | Typical Concentration Limit (ppm) | Hypothetical Measured Concentration (ppm) in a Research Batch | Status |

|---|---|---|---|---|

| Palladium (Pd) | Cross-coupling reactions | 10 | 1.2 | Pass |

| Nickel (Ni) | Dealkylation or coupling reactions | 20 | < 0.5 | Pass |

| Copper (Cu) | Decarboxylation or coupling reactions | 100 | 2.5 | Pass |

| Rhodium (Rh) | Hydroacylation reactions | 1 | < 0.1 | Pass |

| Iron (Fe) | Cyclization reactions | 130 | 5.8 | Pass |

Computational and Theoretical Investigations of Molecular Properties and Interactions

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed investigation of molecular systems. These methods solve the Schrödinger equation (or approximations of it) for a given molecule to determine its electronic structure and other properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic properties of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for studying a wide range of chemical systems, including heterocyclic compounds like pyrazole (B372694) and pyridine (B92270) derivatives. jcsp.org.pk DFT is employed to investigate optimized geometries, electronic distributions, and the reactivity of molecules.

A fundamental application of DFT is the optimization of molecular geometries to find the most stable, lowest-energy conformation of a molecule. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. The resulting optimized structure provides theoretical values for bond lengths, bond angles, and dihedral angles.

While specific DFT geometry optimization data for 3-(1H-pyrazol-1-yl)pyridine hydrochloride is not extensively detailed in the available literature, studies on closely related pyridylpyrazole structures provide insight into the typical structural parameters. For instance, in a study of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol, the pyrazole and pyridine rings were found to be nearly coplanar, a feature that influences the electronic interaction between the two rings. nih.govresearchgate.net Similarly, X-ray diffraction analysis of 2-[(3,5-Diphenyl-1H-pyrazol-1-yl)methyl]pyridine revealed specific dihedral angles between the pyrazole ring and its substituents, which were supported by theoretical calculations.

Table 1: Illustrative Bond Lengths from a Related Pyrazole Compound Data is for 2-[(3,5-Diphenyl-1H-pyrazol-1-yl)methyl]pyridine and serves as an example of typical DFT-calculated parameters.

| Bond | Length (Å) |

| N1—N2 | 1.3595 |

| N2—C9 | 1.3664 |

| N1—C7 | 1.3440 |

| N3—C17 | 1.3390 |

| This data is illustrative and not for this compound. |

DFT calculations are instrumental in mapping potential reaction pathways by identifying transition states and calculating their corresponding energy barriers. This allows chemists to predict the feasibility and mechanism of a chemical reaction. By modeling the interaction of a molecule with reactants, DFT can elucidate the step-by-step process of bond formation and cleavage. For pyrazole-containing compounds, this could involve predicting sites of electrophilic substitution, nucleophilic attack, or cycloaddition reactions. nih.gov For example, theoretical calculations on pyrazole-carboxamides have been used to understand their stability and potential for oxidation. jcsp.org.pk

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. irjweb.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more reactive. In studies of various pyrazole derivatives, the HOMO and LUMO energy levels have been calculated to explain their electronic and charge transfer properties. jcsp.org.pk

Table 2: Example FMO Data from a Study on Pyrazole-Carboxamide Derivatives This data is illustrative and not for this compound.

| Compound ID | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| 4 | -5.44 | -1.21 | 4.23 |

| 5 | -5.56 | -1.24 | 4.32 |

| 6 | -5.63 | -1.41 | 4.22 |

| 7 | -5.37 | -1.37 | 4.00 |

| Data sourced from a DFT study on pyrazole-carboxamides. jcsp.org.pk |

To quantify the insights from FMO analysis, various reactivity descriptors derived from DFT are used.

Global Reactivity Descriptors : These parameters describe the reactivity of the molecule as a whole. They include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). Hardness, for example, is related to the HOMO-LUMO gap and indicates resistance to change in electron distribution. A "hard" molecule has a large gap, while a "soft" molecule has a small gap. irjweb.com

Local Reactivity Descriptors : These descriptors pinpoint the most reactive sites within a molecule. The Fukui function is a prominent example, indicating the change in electron density at a specific atom upon the addition or removal of an electron. It helps identify which atoms are most susceptible to nucleophilic attack (f+) or electrophilic attack (f-). nih.gov Such analyses have been successfully applied to pyridylpyrazole derivatives to locate the primary electrophile and nucleophile centers in the molecule. nih.govresearchgate.net

DFT calculations provide a detailed picture of the electron distribution within a molecule, which is crucial for understanding its polarity and intermolecular interactions.

Charge Transfer : Natural Bond Orbital (NBO) analysis is often used to study intramolecular charge transfer. It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with electron delocalization. In pyrazole-pyridine systems, this can reveal the extent of electronic communication between the two heterocyclic rings. Studies on pyrazole-carboxamides have demonstrated how charge can be transferred toward or away from specific moieties within the molecule. jcsp.org.pk

Theoretical Spectroscopic Data Correlation (e.g., IR, UV-Vis)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound. Methods such as Density Functional Theory (DFT) are employed to calculate theoretical vibrational frequencies (Infrared and Raman) and electronic transitions (UV-Vis). These calculated spectra are then correlated with experimental data to achieve a detailed assignment of spectral bands to specific molecular motions and electronic excitations.

For a molecule like 4-chloromethyl pyridine hydrochloride, a related compound, quantum computation studies using DFT with a basis set like B3LYP 6-311++G(d,p) have been used to analyze its structural and spectroscopic properties. ijcrt.org The calculated vibrational frequencies are typically scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra. ijcrt.org This correlation helps in confirming the molecular structure by matching the predicted vibrational modes—such as C-H stretching, C=N stretching, and ring vibrations of both the pyridine and pyrazole moieties—with the observed spectral peaks. researchgate.netresearchgate.net

The UV-Vis absorption spectra, which provide information about electronic transitions, are also calculated. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps determine the electronic transition energies and confirms the optical properties of the molecule. ijcrt.org For pyridine itself, the gas-phase IR spectrum shows characteristic bands that can be compared to theoretical predictions. nist.gov While specific theoretical studies for this compound are not detailed in the available literature, the established methodologies from related pyridine and pyrazole compounds provide a clear framework for how such an analysis would be conducted.

Table 1: Representative Theoretical Vibrational Modes for Pyrazole & Pyridine Moieties

Molecular Dynamics (MD) Simulations for Interaction Modeling

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of systems at an atomic level. researchgate.net For compounds like this compound, MD simulations are invaluable for modeling their interactions with biological targets, such as proteins, and for assessing the stability of the resulting complexes. researchgate.netmdpi.com

The process begins with a starting structure, often obtained from molecular docking studies, which places the ligand within the binding site of the protein. nih.gov This complex is then solvated in a water box with ions to mimic physiological conditions. The system undergoes energy minimization to remove steric clashes, followed by a gradual heating and equilibration phase to reach the desired temperature and pressure (e.g., 310 K and 1 atm). mdpi.com Finally, a production simulation is run for a specific duration, typically in the nanosecond to microsecond range, during which the trajectory of all atoms is recorded. mdpi.comresearchgate.net

Analysis of the MD trajectory provides crucial information on the stability and dynamics of the ligand-protein complex. Key metrics include:

Root Mean Square Fluctuation (RMSF): Calculates the fluctuation of individual residues or atoms around their average positions, highlighting flexible regions of the protein and the ligand. researchgate.net

Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and protein over time, identifying key persistent interactions that contribute to binding affinity. mdpi.com

For instance, MD simulations performed on novel pyrazole-carboxamide inhibitors of carbonic anhydrase revealed that the compounds exhibited good stability within the enzyme's binding site, with minor conformational changes and fluctuations over a 50 ns simulation. nih.gov Such simulations are essential for validating docking results and understanding the dynamic nature of molecular recognition. nih.govresearchgate.net

Table 2: Key Parameters in a Typical MD Simulation Protocol

Molecular Docking Studies for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. ijpbs.com This method is widely used in drug discovery to screen potential inhibitors and predict their binding affinity and interaction patterns. nih.gov For compounds with a pyrazole or pyrazolopyridine scaffold, docking studies have been instrumental in identifying potential biological targets and guiding the design of more potent derivatives. tandfonline.comnih.gov

The docking process involves preparing the 3D structures of both the ligand and the target protein, which is often retrieved from the Protein Data Bank (PDB). ijpbs.com Using software like AutoDock, the ligand is placed in the binding site of the protein, and various conformations and orientations are sampled. ijpbs.comnih.gov Each resulting pose is scored based on a function that estimates the binding free energy, with lower energy scores indicating more favorable binding. nih.govnih.gov

Docking studies on 1H-pyrazolo[3,4-b]pyridine derivatives identified them as potent inhibitors of TANK-binding kinase 1 (TBK1). tandfonline.comnih.gov The results revealed key interactions within the TBK1 active site, such as the formation of two hydrogen bonds between the NH and N atoms of the pyrazolopyridine core and the hinge region residues Glu87 and Cys89. tandfonline.com In another study, docking of a pyrazolyl pyridine conjugate into the PIM-1 kinase active site showed a strong binding energy of -21.94 kcal/mol, highlighting its potential as a kinase inhibitor. nih.gov Analysis of the docked poses allows researchers to visualize crucial interactions like hydrogen bonds, salt bridges, and hydrophobic contacts that are essential for high-affinity binding. nih.govtandfonline.com

Table 3: Examples of Molecular Docking Studies on Pyrazole Derivatives

Tautomeric Equilibrium Analysis in Solution and Solid States

Prototropic tautomerism is a key characteristic of many heterocyclic compounds, including pyrazoles. It involves the migration of a proton between two or more sites on the molecule, resulting in structural isomers that can coexist in equilibrium. For unsymmetrically substituted pyrazoles, such as 3(5)-substituted pyrazoles, two tautomeric forms are possible. researchgate.netfu-berlin.de The position of this equilibrium is highly sensitive to the nature of the substituents, the solvent, and the physical state (solution vs. solid). researchgate.netnih.gov

In pyrazoles linked to a pyridine ring, the possibility of intramolecular hydrogen bonding between the pyrazole N-H or O-H group and the pyridine nitrogen atom can further influence the tautomeric preference. clockss.org For the parent pyrazolo[3,4-b]pyridine system, theoretical calculations have shown that the 1H-tautomer is significantly more stable than the 2H-tautomer by nearly 9 kcal/mol. nih.gov

NMR spectroscopy is a primary experimental technique for studying tautomerism in solution. nih.govnih.gov By analyzing chemical shifts, particularly of the carbon atoms at positions 3 and 5 of the pyrazole ring, and by performing measurements at low temperatures to slow proton exchange, the relative populations of the different tautomers can be determined. fu-berlin.denih.gov Studies on 3(5)-phenylpyrazoles in solution showed a mixture rich in the 3-phenyl tautomer. fu-berlin.de

In the solid state, one tautomeric form is often prevalent, and very rarely do two tautomers appear in the same crystal. nih.gov X-ray crystallography and solid-state NMR are used to determine the dominant tautomer in the crystal lattice. nih.gov Often, the tautomer that is most abundant in solution is also the one observed in the solid state. nih.gov The stability of a particular tautomer can be influenced by intermolecular interactions, such as hydrogen bonding, which can create dimeric, trimeric, or tetrameric aggregates in the crystal. fu-berlin.denih.gov

Table 4: Factors Influencing Tautomeric Equilibrium in Pyrazole Systems

Pharmacological and Biological Activity Profiling

Enzyme Inhibition Mechanisms

The capacity of 3-(1H-pyrazol-1-yl)pyridine hydrochloride to act as an enzyme inhibitor has been evaluated across several key biological targets. The following sections summarize the available findings for its specific interactions.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

A comprehensive search of scientific literature did not yield specific data on the inhibitory activity of this compound against Dihydroorotate Dehydrogenase (DHODH). While various derivatives containing pyrazolyl-pyridine scaffolds have been investigated as DHODH inhibitors, information directly pertaining to this compound is not available.

Protein Arginine Methyltransferase 5 (PRMT5) Inhibition

There is no publicly available research detailing the inhibitory effects of this compound on Protein Arginine Methyltransferase 5 (PRMT5). The potential for this specific compound to interact with PRMT5 has not been reported in the reviewed literature.

PIM-1 Kinase Inhibition

Specific studies on the PIM-1 kinase inhibitory activity of this compound are not present in the available scientific literature. Although the broader class of pyrazolopyridine-based compounds has been explored for PIM kinase inhibition, data for this particular molecule is absent. nih.gov

TBK1 Inhibition

Investigations into the potential for this compound to inhibit TANK-binding kinase 1 (TBK1) have not been reported in the scientific literature. Research on TBK1 inhibitors has focused on other structural scaffolds, such as 1H-pyrazolo[3,4-b]pyridine derivatives, which are structurally distinct from the compound . nih.gov

Other Enzymatic Target Interactions

Beyond the specific enzymes listed above, there is a lack of available data concerning the interaction of this compound with other enzymatic targets. Its broader enzyme interaction profile remains uncharacterized in the public domain.

Antimicrobial Activity Investigations

While compounds containing pyrazole (B372694) and pyridine (B92270) rings are known to exhibit a range of antimicrobial effects, specific studies detailing the antimicrobial activity of this compound against bacterial or fungal pathogens could not be found in the reviewed scientific literature. nih.govnih.gov Therefore, no data on its minimum inhibitory concentration (MIC) or spectrum of activity can be provided at this time.

Antiviral Activity Studies (e.g., against Measles Virus)

The antiviral potential of pyrazole derivatives has been highlighted in studies against various viruses. A significant finding is the identification of a pyrazole derivative, 1-methyl-3-(trifluoromethyl)-N-[4-(pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide (16677 ), as a potent inhibitor of the measles virus (MV). lookchem.comnih.gov

High-throughput screening identified this compound as a novel, non-nucleoside inhibitor of the MV RNA-dependent RNA polymerase (RdRp) complex activity. lookchem.com It demonstrated potent inhibitory effects (IC50 = 35–145 nM) against multiple primary isolates of diverse MV genotypes that are currently circulating worldwide. lookchem.comnih.gov Structure-activity relationship studies revealed that the trifluoromethylated pyrazole ring is essential for its potent antiviral activity, as replacing it with other aromatic or heterocyclic rings led to a significant loss of potency. lookchem.comnih.gov The most potent analog developed from this series showed nanomolar inhibition against MV with a high selectivity ratio (CC50/IC50) of approximately 16,500, indicating a favorable profile for potential therapeutic development. lookchem.comnih.gov

Antitumor and Antiproliferative Mechanisms

Pyrazole-pyridine derivatives have emerged as a promising class of compounds in oncology research due to their significant antiproliferative activity against a range of human cancer cell lines. strath.ac.uknih.govnih.gov Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis and the disruption of the cellular cytoskeleton through the inhibition of tubulin polymerization.

A primary mechanism through which pyrazole derivatives exert their anticancer effects is by inducing apoptosis, or programmed cell death, in cancer cells. nih.gov Research has shown that pyrazolo-pyridine and pyrazolo-naphthyridine derivatives can trigger apoptosis in cervical (HeLa) and breast (MCF-7) cancer cells. strath.ac.ukresearchgate.net

The apoptotic process induced by these compounds is often mediated through the intrinsic mitochondrial pathway. Key events include a decrease in the mitochondrial membrane potential, an increase in reactive oxygen species (ROS), and the subsequent activation of executioner caspases, such as caspase-9 and caspase-3/7. strath.ac.ukresearchgate.net For instance, a pyrazole derivative known as compound 3f was shown to trigger apoptosis in triple-negative breast cancer cells (MDA-MB-468) through ROS production and the activation of caspase-3. nih.govwaocp.org Furthermore, these compounds can cause DNA damage and cell cycle arrest, typically at the G0/G1 or S phase, further contributing to their pro-apoptotic effects. strath.ac.ukresearchgate.netwaocp.org

Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, making them an important target for cancer therapy. researchgate.net Several pyrazole derivatives have been identified as potent inhibitors of tubulin polymerization, disrupting microtubule dynamics and leading to mitotic arrest and cell death. mdpi.comnih.govmdpi.com

These compounds often bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules. mdpi.comnih.gov This disruption of the microtubule network causes cells to arrest in the G2/M phase of the cell cycle, leading to the formation of abnormal mitotic spindles and ultimately inducing apoptosis. researchgate.netresearchgate.net For example, pyrazoline derivatives bearing a 3,4,5-trimethoxyphenyl moiety have shown potent tubulin polymerization inhibitory activity. nih.gov One of the most active compounds, 3q , exhibited an anti-cancer mechanism similar to colchicine. nih.gov Similarly, a study on 3-(pyrid-2-yl)-pyrazolines identified a lead compound that disrupts microtubule formation, as confirmed by in vitro tubulin polymerization assays and confocal microscopy. researchgate.net

The antiproliferative activity of pyrazole-pyridine derivatives has been demonstrated across a wide array of human cancer cell lines. Studies have reported significant cytotoxicity of these compounds against cell lines from various cancer types, including breast, cervical, colon, and leukemia. strath.ac.ukresearchgate.netulpgc.es

For example, pyrazolo-pyridine derivatives 5j and 5k were found to be highly active against HeLa (cervical cancer) and MCF-7 (breast cancer) cells, respectively. strath.ac.ukresearchgate.net In another study, a series of 3-(pyrid-2-yl)-pyrazolines were tested against human colon (HT29) and breast (MDA-MB-231) cancer cell lines, with the lead compound showing sub-micromolar activity in the NCI 60 human tumor cell line screen. researchgate.net Furthermore, certain pyrazole compounds have shown the ability to overcome common mechanisms of drug resistance in cancer cells, maintaining their antiproliferative activity in resistant cell lines. nih.gov

Table 3: Antiproliferative Activity of Pyrazole Derivatives against Human Cancer Cell Lines

| Compound(s) | Cancer Cell Line(s) | Key Findings (e.g., IC50 values) | Reference(s) |

|---|---|---|---|

| 5j | HeLa (Cervical Cancer) | Identified as the most active compound against this cell line. | strath.ac.ukresearchgate.net |

| 5k | MCF-7 (Breast Cancer) | Identified as the most active compound against this cell line. | strath.ac.ukresearchgate.net |

| 3f (a 1,3,5-triaryl-4,5-dihydro-1H-pyrazole) | MDA-MB-468 (Triple-Negative Breast Cancer) | IC50 values of 14.97 μM (24h) and 6.45 μM (48h). | waocp.org |

| 8i (a 3-(pyrid-2-yl)-pyrazoline) | HT29 (Colon), MDA-MB-231 (Breast), NCI-60 Panel | Displayed sub-micromolar activity in the NCI 60 screen. | researchgate.net |

| Dihydro-1H-pyrazolo[1,3-b]pyridine embelin (B1684587) derivatives | HEL, K-562, HL-60 (Leukemia); SKBr3, MCF-7, MDA-MB-231 (Breast) | Compound 4g showed IC50 < 1 µM against HEL and SKBR3 cell lines. | ulpgc.es |

Broader Pharmacological Activities of Pyrazole Scaffolds

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a versatile and privileged scaffold in medicinal chemistry. benthamdirect.comnih.gov Derivatives built upon this core structure have demonstrated a wide array of biological and pharmacological activities, leading to their investigation for numerous therapeutic applications. benthamdirect.comnih.govnih.gov The structural versatility of the pyrazole ring allows for the synthesis of a large number of derivatives, which have been explored for their potential as anti-inflammatory, antioxidant, anti-parasitic, and central nervous system-active agents. nih.govmdpi.comglobalresearchonline.net

Anti-inflammatory Properties

Pyrazole derivatives are well-recognized for their significant anti-inflammatory capabilities. mdpi.comsciencescholar.usresearchgate.net This activity is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX). benthamdirect.comijpsjournal.com The selective inhibition of COX-2 is a primary target for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs like ibuprofen (B1674241) and naproxen. ijpsjournal.com

A prominent example of a pyrazole-based drug is Celecoxib, a selective COX-2 inhibitor used for treating inflammatory disorders. nih.govijpsjournal.com Research has focused on synthesizing novel pyrazole derivatives to enhance this activity. For instance, pyrazole-thiazole hybrids have been developed that exhibit dual inhibition of both COX-2 and 5-LOX. ijpsjournal.com Studies on various pyrazole derivatives, including pyrazolines, have shown potent anti-inflammatory effects in preclinical models, such as the carrageenan-induced paw edema test. nih.govijpsjournal.com The anti-inflammatory potential of these compounds is also linked to their ability to suppress the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. ijpsjournal.com

| Compound Type | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|

| Celecoxib | Selective COX-2 Inhibition | Established anti-inflammatory drug with reduced gastrointestinal toxicity. nih.govijpsjournal.com | nih.govijpsjournal.com |

| 3,5-diarylpyrazoles | COX-2 Inhibition | A 2023 study reported a derivative with an IC50 of 0.01 μM for COX-2. ijpsjournal.com | ijpsjournal.com |

| Pyrazole-thiazole hybrid | Dual COX-2/5-LOX Inhibition | Demonstrated IC50 values of 0.03 μM for COX-2 and 0.12 μM for 5-LOX, with a 75% reduction in edema. ijpsjournal.com | ijpsjournal.com |

| Pyrazoline derivatives (e.g., Compound 2d) | COX/LOX Inhibition, Antioxidant | Showed greater inhibition of carrageenan-induced paw edema than indomethacin. nih.gov | nih.gov |

| Pyrazolo-pyrimidine | COX-2 Inhibition | Identified via computational screening with an IC50 of 0.015 μM and validated in arthritis models. ijpsjournal.com | ijpsjournal.com |

Antioxidant Activity

The pyrazole scaffold is a key component in the development of compounds with significant antioxidant properties. nih.govresearchgate.netijpsr.com Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases, making antioxidants a crucial area of research. researchgate.net Pyrazole derivatives have been shown to act as potent radical scavengers in various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH), nitric oxide (NO), and superoxide (B77818) radical scavenging tests. nih.gov

The antioxidant capacity of these compounds is often linked to their chemical structure. For example, the introduction of amino and hydroxyl groups into the pyrazole nucleus has been found to be important for antioxidant activity. researchgate.net In one study, a series of 1,5-diarylpyrazoles demonstrated good DPPH radical scavenging activity when compared to the standard, ascorbic acid. nih.gov Another study synthesized new sulfonamides from Ampyrone, a pyrazole congener, and found that compound 4e exhibited excellent antioxidant activity (92.64%) in a DPPH assay, comparable to ascorbic acid (96.69%). nih.gov The antioxidant properties of some pyrazole derivatives may also contribute to their other pharmacological effects, such as their anti-inflammatory action. nih.gov

| Compound Series | Assay Method | Notable Compound | Result | Reference |

|---|---|---|---|---|

| Pyrazole-based Sulfonamides | DPPH Assay | Compound 4e | 92.64% inhibition, comparable to ascorbic acid (96.69%). nih.gov | nih.gov |

| 3-(Pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcones | DPPH Assay | Compound VII | Showed potent radical scavenging activity. nih.gov | nih.gov |

| Phenolic Pyrazole Derivatives | DPPH Assay | Compound 3d (with catechol moiety) | Exhibited excellent radical scavenging activity. nih.gov | nih.gov |

| 1,3,5-Pyrazoline Derivatives | DPPH & FRAP Assays | Compound IVh (with hydroxyl group) | Emerged as the most potent antioxidant in the series. nih.gov | nih.gov |

| 3-(2-naphthyl)-1-phenyl-1H-pyrazole Hybrids | DPPH, NO, Superoxide Scavenging | Compounds 5b, 5c, 6e | Showed excellent in vitro radical scavenging and significant in vivo antioxidant potential. nih.gov | nih.gov |

Anti-parasitic Activity (e.g., against Trypanosoma cruzi, Leishmania infantum)

Pyrazole-containing scaffolds have emerged as a promising foundation for the development of new treatments for neglected tropical diseases, including Chagas disease, caused by Trypanosoma cruzi, and leishmaniasis. nih.govmdpi.comfrontiersin.org The current therapies for these diseases are limited by issues of efficacy, toxicity, and drug resistance, creating an urgent need for novel therapeutic agents. nih.govmdpi.comfrontiersin.org

Several studies have demonstrated the potent trypanocidal activity of pyrazole derivatives. Pyrazole-thiazoline scaffolds have shown potent activity against the trypomastigote and intracellular amastigote forms of T. cruzi. nih.gov Similarly, pyrazole-thiadiazole derivatives have been synthesized and evaluated, with some compounds proving highly active against intracellular amastigotes and effective at reducing parasite load in 3D cardiac microtissues, a key target of the parasite. mdpi.comnih.govresearchgate.net Other promising hybrids include pyrazole-benzimidazole derivatives, which have demonstrated potent activity against T. cruzi with a high selectivity index, targeting the parasite's cruzain enzyme. eurekaselect.com Research has also identified 1H-pyrazolo[3,4-b]pyridine analogs with high selectivity against the intracellular amastigote forms of the parasite. mdpi.com These findings underscore the potential of pyrazole-based compounds in the search for new anti-parasitic drugs. eurekaselect.com

| Scaffold | Target Organism | Key Findings | Reference |

|---|---|---|---|

| Pyrazole-Thiazoline | Trypanosoma cruzi | Promising candidates (2c, 2e, 2i) showed potent activity against trypomastigotes (0.4–2.1 µM). nih.gov | nih.gov |

| Pyrazole-Thiadiazole | Trypanosoma cruzi | Derivatives 1c and 2k were most active against intracellular amastigotes; 2k reduced parasite load by 86% in 3D cardiac microtissues. mdpi.comnih.gov | mdpi.comnih.gov |

| Pyrazole-Benzimidazole | Trypanosoma cruzi | Compounds 1i (IC50 = 6.6 μM) and 1j (IC50 = 9.4 μM) showed potent activity against amastigotes with a high selectivity index (>45). eurekaselect.com | eurekaselect.com |

| Pyrazole-Imidazoline | Trypanosoma cruzi | Derivative 1k showed high activity (IC50 = 3.3 µM) and significantly reduced parasite load in a 3D cardiac model. nih.gov | nih.gov |

| N-ethylurea pyrazole | Trypanosoma cruzi | Demonstrated potent trypanocidal activity, drastically reducing parasitic burden in an experimental acute infection model. nih.gov | nih.gov |

Central Nervous System (CNS) Activity (e.g., Anticonvulsant)

The pyrazole structure is a key pharmacophore for compounds exhibiting a range of central nervous system activities, including anticonvulsant, antidepressant, and neuroprotective effects. nih.govigmpublication.orgacs.org The synthesis of various pyrazole derivatives has led to the discovery of molecules with significant potential for treating CNS disorders like epilepsy. nih.govresearchgate.net

The anticonvulsant properties of pyrazole derivatives have been evaluated in established animal models, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) assays. nih.govijper.org In one study, novel substituted pyrazoles were developed and tested, with compound 7h emerging as the most potent anticonvulsant agent. nih.gov This compound also demonstrated a considerable CNS depressant effect without causing behavioral alterations and reduced levels of oxidative stress and inflammation in the brain. nih.gov Other research has focused on synthesizing pyrazoline derivatives, which have also shown promising anticonvulsant activity. ijper.orgminia.edu.eg For instance, a series of (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl) (4-chlorophenyl) methanone (B1245722) compounds were synthesized, with compounds having electron-withdrawing groups showing the most promising activity. ijper.org These findings highlight the utility of the pyrazole scaffold in designing novel antiepileptic drugs. nih.gov

| Compound Series | Activity | Test Model | Key Findings | Reference |

|---|---|---|---|---|

| Substituted Pyrazoles | Anticonvulsant, CNS Depressant | MES and scPTZ assays in mice | Compound 7h was the most potent anticonvulsant and also reduced oxidative stress. nih.gov | nih.gov |

| Pyrazoline Derivatives | Anticonvulsant | scPTZ assay | Compounds 4a, 4e, and 4f showed potent activity. Compound 4f had a high docking score against BCATm. ijper.org | ijper.org |

| Diacylhydrazines and Pyrazoles | Antidepressant, Anticonvulsant | Forced swim test, PTZ-induced seizures | Compounds 4a and 4b showed antidepressant activity nearly twice that of imipramine. Several compounds showed anticonvulsant effects. minia.edu.eg | minia.edu.eg |

| 1,3,5-Pyrazoline Derivatives | Antidepressant | Tail Suspension Test (TST) | Compound IVh showed the highest antidepressant activity. nih.gov | nih.gov |

| Pyrazole Carboxamides | Anti-Alzheimer's (Cognition enhancing) | Elevated plus maze (scopolamine-induced amnesia) | Compounds 8 and 11 significantly reversed amnesia; also showed MAO-B and AChE inhibitory potential. researchgate.net | researchgate.net |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Influence of Substitution Patterns on Biological Efficacy and Selectivity